2-fluoro-N-[1-(pyridin-4-yl)ethyl]benzenesulfonamide
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Overview
Description
2-fluoro-N-[1-(pyridin-4-yl)ethyl]benzene-1-sulfonamide is a chemical compound that features a fluorine atom, a pyridine ring, and a benzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[1-(pyridin-4-yl)ethyl]benzene-1-sulfonamide typically involves the following steps:
Formation of the Pyridine Derivative: The pyridine ring is functionalized with an ethyl group at the 1-position.
Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Sulfonamide Formation: The final step involves the reaction of the fluorinated pyridine derivative with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[1-(pyridin-4-yl)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the sulfonamide group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and alkyl halides.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-fluoro-N-[1-(pyridin-4-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Materials Science: It is explored for its potential use in the development of advanced materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[1-(pyridin-4-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The fluorine atom and the sulfonamide group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-[1-(pyridin-4-yl)ethyl]aniline: Similar structure but lacks the sulfonamide group.
4-fluoro-N-[1-(pyridin-4-yl)ethyl]benzene-1-sulfonamide: Similar but with the fluorine atom at a different position on the benzene ring.
Uniqueness
2-fluoro-N-[1-(pyridin-4-yl)ethyl]benzene-1-sulfonamide is unique due to the specific positioning of the fluorine atom and the sulfonamide group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H13FN2O2S |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-fluoro-N-(1-pyridin-4-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H13FN2O2S/c1-10(11-6-8-15-9-7-11)16-19(17,18)13-5-3-2-4-12(13)14/h2-10,16H,1H3 |
InChI Key |
SNDKFOYLQHPDSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NC=C1)NS(=O)(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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